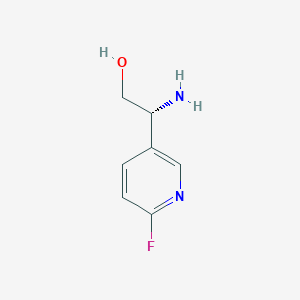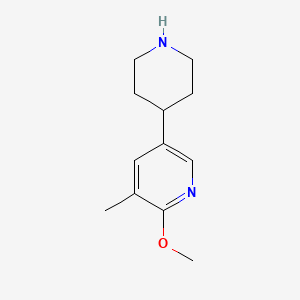![molecular formula C9H11ClN2O3 B13608932 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol is an organic compound that features a chloro group, a methylamino group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol typically involves multiple steps. One common method includes the nitration of 4-chlorobenzyl alcohol to introduce the nitro group, followed by the introduction of the methylamino group through a reductive amination process. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as sodium borohydride for the amination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Nucleophiles like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 4-chloro-3-nitrobenzaldehyde.
Reduction: Formation of 4-chloro-alpha-[(methylamino)methyl]-3-aminobenzenemethanol.
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-alpha-methylphenylacetic acid
- 4-Chloro-alpha-[(methylamino)methyl]benzeneacetic acid
Uniqueness
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol is unique due to the presence of both a nitro group and a methylamino group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11ClN2O3 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11ClN2O3/c1-11-5-9(13)6-2-3-7(10)8(4-6)12(14)15/h2-4,9,11,13H,5H2,1H3 |
InChI Key |
RJSZSDUMBAQLJO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)




![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
